molecular formula C8H9F2N B1436641 (R)-1-(3,5-Difluorophenyl)ethanamine CAS No. 771465-40-8

(R)-1-(3,5-Difluorophenyl)ethanamine

Cat. No.: B1436641
CAS No.: 771465-40-8
M. Wt: 157.16 g/mol
InChI Key: XTIXPIMMHGCRJD-RXMQYKEDSA-N
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Description

®-1-(3,5-Difluorophenyl)ethanamine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Difluorophenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,5-difluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 3,5-difluorobenzaldehyde with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture of the amine is then subjected to chiral resolution techniques to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,5-Difluorophenyl)ethanamine may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and automated separation techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(3,5-Difluorophenyl)ethanamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alkane or alcohol derivatives.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

®-1-(3,5-Difluorophenyl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the role of fluorinated amines in biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3,5-Difluorophenyl)ethanamine: The enantiomer of the compound, which may exhibit different pharmacological properties.

    1-(3,5-Difluorophenyl)propan-2-amine: A structurally similar compound with an additional carbon atom in the side chain.

    1-(3,5-Difluorophenyl)ethanol: The corresponding alcohol derivative.

Uniqueness

®-1-(3,5-Difluorophenyl)ethanamine is unique due to its specific chiral configuration and the presence of fluorine atoms, which confer distinct chemical and biological properties. The compound’s ability to interact selectively with molecular targets makes it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

(1R)-1-(3,5-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIXPIMMHGCRJD-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654158
Record name (1R)-1-(3,5-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771465-40-8
Record name (1R)-1-(3,5-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 3′,5′-difluoroacetophenone (86.8 g, 0.556 mol) and 2 M NH3 in EtOH (1.4 L, 2.8 mol) was added titanium(IV) isopropoxide (326 mL, 1.11 mol) dropwise over 15 min stirring was continued at ambient temperature for 20 h. The mixture was cooled in an ice-water bath and sodium borohydride (31.5 g, 0.834 mol) was added in portions over 60 min. The reaction mixture was stirred for an additional 1 h, and then quenched with aqueous NH4OH (2 M, 1.3 L) followed by EtOAc (1 L). The resulting mixture was aged for 18 h and filtered through a pad of celite, washing with EtOAc (1 L). To the filtrate was added EtOAc (2 L) and H2O (1 L) containing NaCl (ca. 100 g). The mixture was shaken and allowed to separate. The organic layer was concentrated in vacuo to a volume of about 500 mL and partitioned between EtOAc (2 L) and saturated aqueous Na2CO3 (300 mL). The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo to give the title compound. MS: m/z=182 (M+CH3CN−NH2).
Quantity
86.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
326 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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